molecular formula C8H6BrN3O2 B1292642 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-84-9

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292642
M. Wt: 256.06 g/mol
InChI Key: GCTFWAVAJXTYKT-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of bromo, methyl, and nitro substituents on the pyrrolopyridine core can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, a method for preparing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization has been developed, which allows for the introduction of various alkyl or aryl substituents at specific positions on the heterocycle . Although the exact synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and conformation of pyrrolopyridine derivatives are crucial for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of such compounds . Density functional theory (DFT) calculations also play a significant role in predicting and confirming the molecular geometry and conformational preferences of these molecules .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be influenced by the presence of substituents, which can either activate or deactivate the ring towards various chemical reactions. The bromo substituent, in particular, is often used in carbon-carbon coupling reactions, as it can be readily displaced by nucleophiles . The nitro group is an electron-withdrawing group that can affect the electron density of the heterocycle and thus its reactivity in electrophilic or nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. The presence of different substituents can lead to variations in melting points, boiling points, solubility, and stability. The vibrational characteristics of these compounds, as revealed by IR and Raman spectroscopy, provide insights into the strength and nature of the chemical bonds and the influence of substituents on the overall molecular vibrations . Computational studies, including DFT and time-dependent DFT (TD-DFT), can predict various properties such as electronic transitions, molecular orbitals, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

Chemical Synthesis and Drug Development

Pyrrolopyridine derivatives, including compounds like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, are often synthesized for their potential pharmacological properties. For example, the synthesis of 4,7-dihydrothieno[2,3-b]pyridines has been explored for their vasodilator and antihypertensive activities, demonstrating the relevance of pyrrolopyridine derivatives in developing cardiovascular agents (Adachi et al., 1988).

Neuropharmacology

In neuropharmacological research, certain pyrrolopyridine derivatives have been investigated for their effects on serotonin receptors, contributing to the understanding of neurotransmitter systems and potential treatments for neurological disorders (Bernotas et al., 2009). This highlights the importance of structural analogs like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in neuropsychiatric research.

Anti-inflammatory and Analgesic Research

Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which share a similar pyrrolo core structure, has shown significant anti-inflammatory and analgesic activities, suggesting the potential of pyrrolopyridine derivatives in developing new pain management and anti-inflammatory drugs (Muchowski et al., 1985).

Metabolic and Enzymatic Studies

Derivatives of pyridine, which is structurally related to pyrrolopyridines, have been studied for their effects on metabolic enzymes in the liver, such as cytochrome P450. This research provides insights into how compounds like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine might interact with or influence metabolic pathways in the body (Murray et al., 1997).

properties

IUPAC Name

5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWAVAJXTYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646856
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000343-84-9
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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